3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole 3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16704910
InChI: InChI=1S/C8H3F2N3O3/c9-4-1-2-5(13(14)15)7(10)6(4)8-11-3-16-12-8/h1-3H
SMILES:
Molecular Formula: C8H3F2N3O3
Molecular Weight: 227.12 g/mol

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16704910

Molecular Formula: C8H3F2N3O3

Molecular Weight: 227.12 g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C8H3F2N3O3
Molecular Weight 227.12 g/mol
IUPAC Name 3-(2,6-difluoro-3-nitrophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H3F2N3O3/c9-4-1-2-5(13(14)15)7(10)6(4)8-11-3-16-12-8/h1-3H
Standard InChI Key AGJNVECKTUYDGN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1[N+](=O)[O-])F)C2=NOC=N2)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-(2,6-difluoro-3-nitrophenyl)-1,2,4-oxadiazole, reflects its substitution pattern: a phenyl ring with fluorine atoms at positions 2 and 6, a nitro group at position 3, and a 1,2,4-oxadiazole moiety at position 1. The canonical SMILES representation, C1=CC(=C(C(=C1[N+](=O)[O-])F)C2=NOC=N2)F, highlights the connectivity of atoms, while the InChIKey AGJNVECKTUYDGN-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H3F2N3O3\text{C}_8\text{H}_3\text{F}_2\text{N}_3\text{O}_3
Molecular Weight227.12 g/mol
IUPAC Name3-(2,6-difluoro-3-nitrophenyl)-1,2,4-oxadiazole
SMILESC1=CC(=C(C(=C1N+[O-])F)C2=NOC=N2)F
PubChem CID54772297

The nitro and fluorine substituents introduce strong electron-withdrawing effects, which may influence reactivity and intermolecular interactions. The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, contributes to aromatic stability and potential π-π stacking interactions.

Synthesis and Manufacturing

General Methods for 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between carboxylic acid derivatives and hydroxylamine analogs. A common approach is the condensation of hydrazides with aldehydes or ketones under acidic or basic conditions. For example, benzohydrazide derivatives can react with nitriles or carbonyl compounds to form oxadiazole rings through dehydration .

Challenges in Synthesis and Optimization

  • Substrate Limitations: Homocoupling methods fail for aldehydes with active substituents (e.g., -OH, -NH2_2), restricting precursor diversity .

  • Low Yields: Cyclization reactions often suffer from side products, necessitating tedious purification.

  • Nitro Group Instability: Under basic or reducing conditions, the nitro group may degrade, complicating storage and handling.

Future Directions

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MTT assay) and microbial strains to validate hypothetical activities.

  • Structural Modifications: Introduce substituents at the oxadiazole 5-position to enhance binding affinity or solubility.

  • Green Chemistry Approaches: Explore microwave-assisted or flow-chemistry syntheses to improve yields and reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator